3,5,3',5'-Tetraiodo Thyroacetamide
Overview
Description
3,5,3’,5’-Tetraiodo Thyroacetamide is a synthetic compound with the molecular formula C14H9I4NO3 and a molecular weight of 746.84 g/mol . . This compound is characterized by the presence of four iodine atoms, which contribute to its unique chemical properties.
Mechanism of Action
- Role : THR activation modulates gene expression, influencing metabolic processes related to energy expenditure, lipid metabolism, and more .
- Downstream Effects : Increased DNL leads to fatty acid synthesis, which contributes to lipid homeostasis and energy storage .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
3,5,3’,5’-Tetraiodo Thyroacetamide interacts with various enzymes, proteins, and other biomolecules. It is a deaminated analog of L-thyroxine (T4) and prevents the pro-angiogenesis actions of T4 and 3,5,3’-triiodo-L-thyronine . It acts as a thyrointegrin receptor antagonist, preventing the binding of thyroid hormones .
Cellular Effects
3,5,3’,5’-Tetraiodo Thyroacetamide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3,5,3’,5’-Tetraiodo Thyroacetamide involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It prevents the binding of thyroid hormones, acting as a thyrointegrin receptor antagonist .
Metabolic Pathways
3,5,3’,5’-Tetraiodo Thyroacetamide is involved in various metabolic pathways. It is known to influence many metabolic pathways, primarily acting on carbohydrate and lipid catabolism .
Preparation Methods
The synthesis of 3,5,3’,5’-Tetraiodo Thyroacetamide typically involves the iodination of a precursor compoundIndustrial production methods may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3,5,3’,5’-Tetraiodo Thyroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can remove iodine atoms, leading to the formation of less iodinated derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5,3’,5’-Tetraiodo Thyroacetamide has several scientific research applications:
Comparison with Similar Compounds
3,5,3’,5’-Tetraiodo Thyroacetamide can be compared with other similar compounds, such as:
3,3’,5,5’-Tetraiodothyroacetic acid (Tetrac): Both compounds share a similar structure and iodine content, but Tetrac is a deaminated analog of L-thyroxine and has distinct biological activities.
3,3’,5-Triiodo-L-thyronine (T3): This compound has three iodine atoms and is a naturally occurring thyroid hormone with different physiological effects.
L-thyroxine (T4): With four iodine atoms, T4 is another naturally occurring thyroid hormone that plays a crucial role in metabolism and growth.
The uniqueness of 3,5,3’,5’-Tetraiodo Thyroacetamide lies in its specific chemical structure and its ability to act as a thyrointegrin receptor antagonist, distinguishing it from other iodinated compounds .
Properties
IUPAC Name |
2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I4NO3/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMHUDWTDPTECO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170104 | |
Record name | 3,5,3',5'-Tetraiodo thyroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176258-88-1 | |
Record name | 3,5,3',5'-Tetraiodo thyroacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176258881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,3',5'-Tetraiodo thyroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,3',5'-TETRAIODO THYROACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88478K81J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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